molecular formula C6H10ClNO B6279993 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 2649059-41-4

2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B6279993
CAS RN: 2649059-41-4
M. Wt: 147.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole (CMODO) is an organic compound with a wide range of applications in scientific research. It is a member of the oxazole family and is often used as a reagent in organic synthesis. CMODO is highly reactive, making it an ideal compound for a variety of laboratory experiments.

Scientific Research Applications

2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of polymers. 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has been used as a reagent in the synthesis of heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.

Mechanism of Action

2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole reacts with a variety of compounds to form heterocyclic compounds. This reaction is catalyzed by the presence of a catalytic amount of dimethylformamide (DMF). The reaction mechanism involves the formation of an intermediate, which then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The physiological effects of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole are not well understood. However, it is known that 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole can be toxic to humans when ingested in large quantities. It has also been reported to cause irritation of the skin and eyes if it comes into contact with them.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments is its high reactivity. This makes it an ideal compound for a variety of laboratory experiments. Additionally, 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is relatively inexpensive and readily available. The main limitation of using 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments is its toxicity. It is important to use protective clothing and safety equipment when handling 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole.

Future Directions

There are a number of potential future directions for the use of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole in scientific research. These include: further research into its biochemical and physiological effects; further research into its mechanism of action; further research into its potential applications in the synthesis of pharmaceuticals and polymers; further research into its potential applications in the synthesis of heterocyclic compounds; and further research into its potential applications in organic synthesis.

Synthesis Methods

2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is synthesized through a three-step process. The first step involves the reaction of 5,5-dimethyl-4,5-dihydro-1,3-oxazole (DMO) with oxalyl chloride to form 2-chloromethyl-5,5-dimethyl-4,5-dihydro-1,3-oxazole (CMO). This reaction is carried out in the presence of a catalytic amount of dimethylformamide (DMF). The second step involves the reaction of CMO with anhydrous magnesium chloride to form the desired product, 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole. The third step involves the hydrolysis of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole with aqueous acid to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole involves the reaction of 2,5-dimethyl-1,3-oxazole with chloromethyl methyl ether in the presence of a base.", "Starting Materials": [ "2,5-dimethyl-1,3-oxazole", "chloromethyl methyl ether", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2,5-dimethyl-1,3-oxazole to a reaction flask", "Add chloromethyl methyl ether to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2649059-41-4

Product Name

2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C6H10ClNO

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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